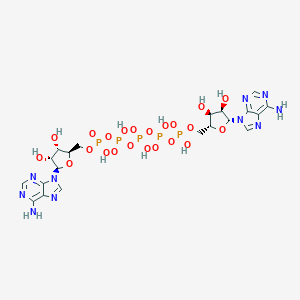
3-(4-ヒドロキシ-3,5-ジヨードフェニル)プロパン酸
概要
説明
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸は、分子式C9H8I2O3、分子量417.97 g/molの化学化合物です . これは、モノカルボン酸であり、ベンゼン類に属し、フェニル環に2つのヨウ素原子と1つのヒドロキシル基が存在することを特徴としています . この化合物は、化学、生物学、医学など、さまざまな科学分野における用途で知られています。
科学的研究の応用
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸には、いくつかの科学研究における応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素活性、特にカテコール-O-メチルトランスフェラーゼに対する潜在的な影響について研究されています。
準備方法
合成ルートと反応条件
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸は、3-(4-ヒドロキシフェニル)プロピオン酸からのヨウ素化によって合成できます。 この反応には、酸性条件下でヨウ素と酸化剤(ヨウ素酸ナトリウムなど)を使用します . 3-(4-ヒドロキシフェニル)プロピオン酸から3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸への変換は、94%という高い選択性で効率的です .
工業生産方法
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸の工業生産は、同様の合成ルートに従いますが、より大規模で行われます。 このプロセスでは、反応条件を慎重に制御して、高収率と純度を確保します。 この化合物は、通常、再結晶またはクロマトグラフィー技術によって精製されます .
化学反応解析
反応の種類
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されて対応するキノンを生成することができます。
還元: ヨウ素原子は還元されて脱ヨウ素化誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノンやその他の酸化誘導体。
還元: 脱ヨウ素化フェニルプロピオン酸。
化学反応の分析
Types of Reactions
3,5-Diiodo-4-hydroxyphenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenylpropionic acids.
Substitution: Various substituted phenylpropionic acids depending on the nucleophile used.
作用機序
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸の作用機序は、特定の分子標的との相互作用に関係しています。 カテコールアミン代謝に役割を果たすカテコール-O-メチルトランスフェラーゼ酵素を阻害することが知られています。 この阻害は、カテコールアミンのレベル上昇につながる可能性があり、うっ血性心不全などの状態に治療効果を発揮します . この化合物の求核性も、その反応性と生物活性に貢献しています .
類似化合物との比較
類似化合物
3,3’,5-トリヨードチロプロピオン酸: 構造的特徴が似ていますが、ヨウ素原子が1つ多い甲状腺ホルモン類似体。
4-ヒドロキシフェニルプロピオン酸: 3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸の合成に使用される前駆体化合物.
独自性
3,5-ジヨード-4-ヒドロキシフェニルプロピオン酸は、フェニル環上の特定の置換パターンが、独特な化学的および生物学的特性をもたらすため、独特です。 カテコール-O-メチルトランスフェラーゼを阻害する能力と、心臓病における潜在的な治療用途は、他の類似化合物とは異なります .
特性
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWXSFYNOFYMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929982 | |
| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13811-11-5 | |
| Record name | 3,5-Diiodo-4-hydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77AKEXCGKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) exert its cardiac effects?
A1: DIHPA demonstrates thyromimetic activity, meaning it mimics the effects of thyroid hormones like thyroxine (T4). The research indicates that DIHPA achieves this by binding to thyroid hormone receptors alpha-1 and beta-1. [] This binding leads to the induction of alpha-myosin heavy chain mRNA expression in cardiac cells, a key marker for myocardial contractility. [] In vivo studies in hypothyroid rats showed that DIHPA administration improved cardiac parameters like heart rate and ventricular function, mirroring the effects of T4 treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

